甲酰氨基}甲基)甲酰氨基甲酸酯 CAS No. 1252272-80-2](/img/structure/B1373796.png)

苄基 N-({[(环丙基甲酰氨基)甲基](甲基)甲酰氨基}甲基)甲酰氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

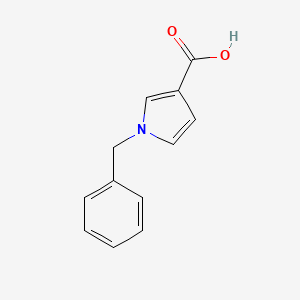

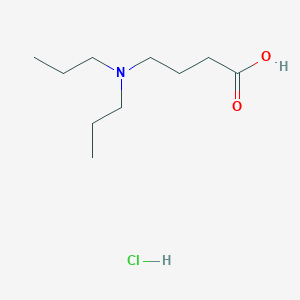

Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 . The compound is also known by its IUPAC name, benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is 1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule.Physical And Chemical Properties Analysis

Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate has a molecular weight of 319.36 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学研究应用

Synthesis of Carbamates

Carbamates are versatile compounds used in a variety of applications, including as pesticides, pharmaceuticals, and polymers. The compound can be utilized in the synthesis of carbamates through carbamoylation reactions . This process involves the reaction of carbonylimidazolide with a nucleophile in water, allowing for the efficient preparation of carbamates without the need for an inert atmosphere.

Capture and Utilization of CO2

The compound can play a role in the capture and utilization of CO2 . Using DBU as a CO2 capture agent and catalyst, low-concentration CO2 can be converted into carbamates . This method is metal-free and does not require metal complex catalysts or metal salt additives, making it an environmentally friendly approach to CO2 utilization.

Synthesis of Aryl Isocyanates

In the field of organic synthesis, aryl isocyanates are valuable intermediates for the production of ureas and carbamates. Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can be used to synthesize aryl isocyanates from arylamines . The generated isocyanate can then be trapped by various amines and alcohols to produce the desired products.

Pharmaceutical Research

In pharmaceutical research, the compound can be used to create N-substituted carbamoyl chlorides , which are intermediates in the synthesis of various O-aryl carbamates . These compounds have potential applications in the development of new drugs and therapeutic agents.

Material Science

The compound’s ability to form carbamates makes it useful in material science for the development of new polymers and coatings. Its application in the synthesis of carbamate-tethered terpene glycoconjugates is an example of its utility in creating novel materials .

Analytical Chemistry

In analytical chemistry , benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can be used as a reagent or intermediate in the synthesis of compounds used for analytical purposes, such as chromatography .

Environmental Science

The compound’s role in CO2 capture and conversion into useful products also makes it relevant in environmental science . It can contribute to research on reducing greenhouse gas emissions and finding sustainable solutions for industrial processes .

Chemical Synthesis

Lastly, in chemical synthesis , the compound can be employed in one-pot procedures for the synthesis of substituted carbamates, offering an economical and efficient route to many compounds of interest .

属性

IUPAC Name |

benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMZXIQBCTYBMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)

![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)